Lydiamycin C

Description

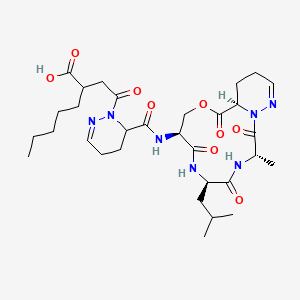

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C31H47N7O9 |

|---|---|

Molecular Weight |

661.7 g/mol |

IUPAC Name |

2-[2-[3-[[(3S,6R,9S,13R)-3-methyl-6-(2-methylpropyl)-2,5,8,12-tetraoxo-11-oxa-1,4,7,17-tetrazabicyclo[11.4.0]heptadec-16-en-9-yl]carbamoyl]-4,5-dihydro-3H-pyridazin-2-yl]-2-oxoethyl]heptanoic acid |

InChI |

InChI=1S/C31H47N7O9/c1-5-6-7-10-20(30(44)45)16-25(39)37-23(11-8-13-32-37)28(42)36-22-17-47-31(46)24-12-9-14-33-38(24)29(43)19(4)34-26(40)21(15-18(2)3)35-27(22)41/h13-14,18-24H,5-12,15-17H2,1-4H3,(H,34,40)(H,35,41)(H,36,42)(H,44,45)/t19-,20?,21+,22-,23?,24+/m0/s1 |

InChI Key |

WLIXOWBUZPVUIB-CNIKCXRFSA-N |

Isomeric SMILES |

CCCCCC(CC(=O)N1C(CCC=N1)C(=O)N[C@H]2COC(=O)[C@H]3CCC=NN3C(=O)[C@@H](NC(=O)[C@H](NC2=O)CC(C)C)C)C(=O)O |

Canonical SMILES |

CCCCCC(CC(=O)N1C(CCC=N1)C(=O)NC2COC(=O)C3CCC=NN3C(=O)C(NC(=O)C(NC2=O)CC(C)C)C)C(=O)O |

Synonyms |

lydiamycin C |

Origin of Product |

United States |

Advanced Structural Elucidation and Definitive Revisions of Lydiamycin Structures

Initial Structural Assignments and Inconsistencies for Lydiamycins A-D

In 2006, Lydiamycins A-D were first isolated from Streptomyces lydicus (strain HKI0343) and identified as a novel class of cyclodepsipeptides with promising antimycobacterial activity. researchgate.netpnas.org The initial structural work proposed a 13-membered macrocyclic ring formed from amino acid residues and cyclized via a lactone bond at a serine residue. researchgate.net A key feature reported across the family was the inclusion of the nonproteinogenic amino acid piperazic acid or its derivatives. escholarship.org However, these early assignments contained significant structural and stereochemical inaccuracies. pnas.orgescholarship.org

The primary difficulties in the initial structural elucidation lay in the unambiguous assignment of stereochemistry and the precise determination of atomic connectivity, particularly within the acyl side chain. escholarship.orguea.ac.uk The presence of unusual amino acids, such as L-dehydropiperazic acid and L-piperazic acid, presented stereochemical questions that were not fully resolved at the time. escholarship.org An advanced Marfey's analysis later corrected the absolute configuration of a key stereocenter from R to S, explaining why initial synthetic efforts failed. uea.ac.uk Furthermore, a critical structural inconsistency was present in the proposed connectivity of the 2-pentyl-succinyl side chain, an error that would only be rectified through more sophisticated analytical techniques. biorxiv.org

The inconsistencies in the originally proposed structures became evident when multiple research groups attempted the total synthesis of lydiamycins. In 2009 and 2010, independent efforts to synthesize the proposed structures of lydiamycin A and B resulted in molecules whose nuclear magnetic resonance (NMR) spectra did not match those of the natural products. escholarship.orgacs.org These discrepancies between the synthetic analogues and the isolated natural compounds provided definitive proof that the initial structural assignments, including the stereochemistry and/or connectivity, were incorrect. escholarship.orgacs.orgresearchgate.net

Contemporary Methodologies for Structural Recharacterization

The resolution of the structural ambiguities surrounding the lydiamycins was achieved through a genomics-led approach combined with extensive re-characterization using modern analytical methods. nih.govresearchgate.net Bioinformatic analysis of the lydiamycin biosynthetic gene cluster (BGC) suggested an inconsistency between the published structure and the likely biosynthetic pathway. biorxiv.org This prompted a detailed reinvestigation using high-field NMR spectroscopy and X-ray crystallography, which ultimately led to a full structural revision. nih.govresearchgate.net

Advanced NMR spectroscopy was the cornerstone of the structural revision of the lydiamycins. nih.gov A comprehensive suite of 1D and 2D NMR experiments was employed to unambiguously determine the correct molecular framework and the three-dimensional arrangement of atoms. uea.ac.uknih.gov

The structural re-elucidation relied heavily on a combination of sophisticated 2D NMR experiments performed on a high-field spectrometer. nih.gov These techniques included:

Heteronuclear Single Quantum Coherence (HSQC): Used to identify direct, one-bond correlations between protons and the carbons to which they are attached. This was crucial for assigning protonated carbons and confirming the multiplicity (CH, CH₂, or CH₃) of key carbon atoms in the structure. nih.govcreative-biostructure.com

Heteronuclear Multiple Bond Correlation (HMBC): This experiment detects longer-range correlations (typically over two to four bonds) between protons and carbons. creative-biostructure.com It was instrumental in piecing together the molecular skeleton by connecting structural fragments, especially across quaternary (non-protonated) carbons and carbonyl groups. nih.govnih.gov

1,1-ADEQUATE (Adequate Double Quantum Transfer Experiment): This powerful technique was used to establish direct carbon-carbon connectivity. nih.govjeol.com It provided unambiguous evidence for the bonding framework of the 2-pentyl-succinyl side chain by showing correlations between adjacent carbon atoms, a task that can be challenging with other methods, especially in proton-deficient regions of a molecule. nih.govnih.gov

The definitive structural revision hinged on the detailed analysis of specific correlations observed in the 2D NMR spectra. The initial structure proposed a different attachment point for the succinyl side chain compared to what biosynthetic analysis suggested. biorxiv.org Advanced NMR analysis confirmed the biosynthetic hypothesis. nih.gov

A critical piece of evidence came from the HMBC spectrum, which revealed a cross-peak between a specific proton (H19) and two distinct carbonyl carbons. This allowed for the unambiguous assignment of the piperazic-proximal carbonyl (δC 177.4 ppm) and the piperazic-distal carbonyl (δC 176.0 ppm). biorxiv.orgnih.gov

Furthermore, data from 1,1-ADEQUATE and HSQC experiments were decisive. nih.gov The 1,1-ADEQUATE spectrum showed that the piperazic-proximal carbonyl carbon (C23) was adjacent to a carbon with a single attached proton (a CH group), while the piperazic-distal carbonyl carbon (C31) was adjacent to a carbon with two attached protons (a CH₂ group). biorxiv.orgnih.gov The proton multiplicities of these carbons were also confirmed by the HSQC spectrum. nih.gov These observations were only consistent with the revised structure, featuring a (R)-2-pentyl-succinyl moiety, and conclusively disproved the originally published connectivity. nih.gov

Key NMR Data for Structural Revision of the 2-Pentyl-Succinyl Moiety

| Nucleus/Correlation | Chemical Shift (ppm) | Experiment | Significance |

| H24 | δH 3.05 | HSQC, 1,1-ADEQUATE | Proton on a methine (CH) carbon adjacent to the piperazic-proximal carbonyl. biorxiv.orgnih.gov |

| H30a, H30b | δH 3.33, 2.63 | HSQC, 1,1-ADEQUATE | Diastereotopic protons on a methylene (B1212753) (CH₂) carbon adjacent to the piperazic-distal carbonyl. biorxiv.orgnih.gov |

| C23 | δC 177.4 | HMBC, 1,1-ADEQUATE | Piperazic-proximal carbonyl carbon. biorxiv.orgnih.gov |

| C24 | - | 1,1-ADEQUATE | Methine (CH) carbon adjacent to C23. biorxiv.orgnih.gov |

| C30 | - | 1,1-ADEQUATE | Methylene (CH₂) carbon adjacent to C31. biorxiv.orgnih.gov |

| C31 | δC 176.0 | HMBC, 1,1-ADEQUATE | Piperazic-distal carbonyl carbon. biorxiv.orgnih.gov |

| H19 to C23 | - | HMBC | Key long-range correlation confirming the position of the piperazic-proximal carbonyl. biorxiv.orgnih.gov |

X-ray Crystallography for Definitive Structural Confirmation

Single-crystal X-ray diffraction (SCXRD) is a powerful technique that provides unambiguous determination of a molecule's three-dimensional structure, including the absolute stereochemistry of chiral centers. veranova.com For the lydiamycins, obtaining suitable crystals for X-ray analysis was a critical step in resolving the structural ambiguities. nih.gov

Researchers successfully acquired X-ray crystallography data from microcrystals of lydiamycin A, which confirmed the revised structure at a high resolution of 0.8 Å. nih.gov This analysis provided the definitive evidence for the corrected connectivity and stereochemistry that had been suggested by other methods. nih.govpnas.orgresearchgate.net The process of X-ray crystallography involves exposing a crystal to an X-ray beam and analyzing the resulting diffraction patterns to calculate an electron density map, from which the precise arrangement of atoms can be determined. nih.govglycoforum.gr.jplibretexts.org

High-Resolution Mass Spectrometry (HRMS/MS)

High-resolution mass spectrometry (HRMS) and its tandem version (HRMS/MS) are essential tools for determining the elemental composition and fragmentation patterns of molecules, which in turn helps to elucidate their structure. nih.gov In the study of lydiamycins, HRMS was used to establish the molecular formula by providing highly accurate mass measurements. acs.orgfrontiersin.org

For instance, the molecular formula of svetamycin A, a related piperazic acid-containing peptide, was determined as C₂₄H₃₅ClN₈O₁₀ based on HR-ESI-MS and NMR data. acs.org Similarly, for dentigerumycin (B1262932) E, another related compound, HR-FAB-MS analysis established its molecular formula as C₃₉H₆₃N₉O₁₆. frontiersin.org This precise mass information is crucial for confirming the constituent atoms of the molecule and guiding the interpretation of other spectroscopic data, such as NMR.

Chemical Derivatization for Absolute Configuration Determination

Determining the absolute stereochemistry of the numerous chiral centers in the lydiamycins was a significant challenge. Chemical derivatization techniques, followed by chromatographic or spectroscopic analysis, were employed to resolve these stereochemical puzzles. acs.org

Modified Mosher Methodology and PGME Derivatization: The absolute configuration at the C24 position within the acyl chain of lydiamycin was a key point of investigation. nih.gov The phenylglycine methyl ester (PGME) derivatization method was applied to the free carboxylic acid. nih.govresearchgate.net Analysis of the PGME derivatives was consistent with an R stereochemistry at C24. nih.gov This finding was further supported by reanalysis of previously published PGME derivatization data. nih.gov The PGME method is a reliable technique for determining the absolute configuration of chiral carboxylic acids. researchgate.netbiomolther.orgbiomolther.org

Marfey's Method for Amino Acid Residues: The absolute configurations of the amino acid residues, particularly the piperazic acid components, were determined using the advanced Marfey's method. uea.ac.uknih.gov This method involves derivatizing the amino acid hydrolysate with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA) and analyzing the resulting diastereomers by LC-MS. biomolther.orgmdpi.com This analysis led to a crucial revision of the stereochemistry of a piperazic acid residue from the initially proposed R to S. uea.ac.uk

Revised Structures of Lydiamycins, including Lydiamycin C

The culmination of extensive spectroscopic and chemical analyses led to a comprehensive revision of the structures of the lydiamycin family. These revisions corrected fundamental aspects of the originally proposed structures.

Identification of the R-2-pentyl-succinyl Chemophore

A pivotal discovery in the structural revision of the lydiamycins was the correct identification of the side chain. nih.gov Initial proposals depicted a pentyl-succinic acid tail. nih.gov However, detailed analysis, prompted by genomic insights into the biosynthetic pathway, revealed the presence of a rare (R)-2-pentyl-succinyl chemophore. nih.govpnas.orgresearchgate.net This structural feature is significant as it is analogous to the N-hydroxy-2-pentyl-succinamyl (HPS) moiety found in other metalloproteinase inhibitors like actinonin (B1664364). pnas.orgresearchgate.net The correct connectivity places the pentyl group at the C2 position of the succinyl unit, a detail that was incorrectly assigned in the original structure. nih.gov

Stereochemical Assignment of Key Chiral Centers (e.g., C24)

The stereochemistry of the lydiamycins was a major point of contention, with multiple synthetic efforts failing to reproduce the natural product's spectroscopic data. nih.gov Advanced derivatization techniques were crucial in resolving these issues. The absolute configuration of the C24 stereocenter in the (R)-2-pentyl-succinyl side chain was definitively assigned as R through PGME derivatization experiments. nih.gov This assignment was consistent with the biosynthetic pathways of related natural products. nih.gov Furthermore, the application of the advanced Marfey's method corrected the stereochemistry of a key piperazic acid residue in the macrocycle. uea.ac.uknih.gov

Corrected Connectivity and Macrolactone Ring Structure

The definitive structural proof provided by X-ray crystallography, combined with extensive NMR analysis, confirmed the corrected connectivity of the entire molecule. nih.govpnas.org This included the attachment point of the (R)-2-pentyl-succinyl side chain to the macrocyclic peptide core and the precise arrangement of the amino acid residues within the macrolactone ring. nih.govnih.gov The initial structural hypothesis had proposed an incorrect condensation point for the side chain. nih.gov The revised structure, featuring the corrected macrolactone framework and the accurately placed and defined side chain, now provides a solid foundation for understanding the structure-activity relationships of this class of compounds. nih.gov

Characterization of Piperazic Acid (Piz) Residues within this compound and Congeners

The biosynthesis of lydiamycins involves a non-ribosomal peptide synthetase (NRPS) pathway. nih.govmdpi.com Bioinformatic analysis of the lydiamycin biosynthetic gene cluster (BGC) predicts the incorporation of at least one piperazic acid residue. nih.gov Specifically, the gene lydK is predicted to activate piperazic acid. nih.gov The presence of piperazic acid confers structural rigidity to the peptide backbone, a feature that is often associated with enhanced biological activity in various natural products. researchgate.netmdpi.com

Lydiamycin congeners, such as lydiamycins A, B, and D, also contain piperazic acid residues, sometimes with modifications like hydroxylation or desaturation. uea.ac.uk The structural variations within the piperazic acid units contribute to the diversity of the lydiamycin family. uea.ac.uknih.gov Advanced analytical techniques, including 2D NMR spectroscopy (HMBC, HSQC) and advanced Marfey's analysis, have been instrumental in confirming the presence and determining the stereochemistry of the piperazic acid residues within the lydiamycin structures. nih.govacs.org For instance, in the structural revision of lydiamycin A, a key HMBC cross-peak helped to distinguish the carbonyl carbons proximal and distal to the piperazic acid residue. nih.gov

A defining characteristic of piperazic acid is the presence of a biochemically rare nitrogen-nitrogen (N-N) single bond within its cyclic hydrazine (B178648) structure. mdpi.combiorxiv.org The formation of this N-N bond is an enzymatically controlled process that presents a significant biochemical challenge, as it requires the coupling of two typically nucleophilic nitrogen atoms. biorxiv.orgbiorxiv.org

In the biosynthesis of piperazic acid, the N-N bond is formed through the action of a specialized enzyme known as piperazate synthase. mdpi.combiorxiv.org This enzyme, often a heme-dependent protein like KtzT or its homologs, catalyzes the cyclization of a precursor molecule, N⁵-hydroxy-L-ornithine. biorxiv.orgbiorxiv.orgresearchgate.net The enzymatic mechanism is proposed to involve a nitrenoid intermediate, which effectively reverses the polarity of one of the nitrogen atoms, facilitating the bond formation. biorxiv.org The genes encoding these piperazate synthases are frequently found within the biosynthetic gene clusters of piperazic acid-containing natural products, including the lydiamycins. biorxiv.orgbiorxiv.orgacs.org The presence of the ktzT homolog in the lydiamycin BGC provides strong evidence for the enzymatic formation of the piperazic acid N-N bond during its biosynthesis. nih.govfigshare.com

Piperazic acid is classified as a nonproteinogenic amino acid, meaning it is not one of the 20 common amino acids encoded by the universal genetic code. researchgate.netmdpi.com Its incorporation into peptides like this compound is managed by non-ribosomal peptide synthetases (NRPSs). nih.govmdpi.com These large, modular enzymes have the capability to recognize and incorporate a wide variety of unusual amino acids and other building blocks into growing peptide chains. mdpi.com

The biosynthesis of piperazic acid typically starts from the proteinogenic amino acid L-ornithine. researchgate.netunc.edu L-ornithine undergoes N⁵-hydroxylation by an ornithine N-hydroxylase (like KtzI), followed by the N-N bond-forming cyclization catalyzed by a piperazate synthase (like KtzT). mdpi.comresearchgate.netacs.org The resulting free piperazic acid is then activated by an adenylation (A) domain of the NRPS and subsequently incorporated into the lydiamycin structure. nih.govresearchgate.net The specificity of the NRPS A-domain ensures the correct selection and incorporation of piperazic acid over other amino acids. nih.gov The inclusion of this rigid, nonproteinogenic amino acid is a key structural feature that contributes to the unique conformation and biological properties of this compound and its congeners. leibniz-hki.deresearchgate.netmdpi.com

Biosynthetic Pathways of Lydiamycins

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

The foundation for producing complex natural products like lydiamycins is encoded within a dedicated biosynthetic gene cluster (BGC). The discovery and analysis of the lydiamycin (lyd) BGC have been pivotal in understanding its formation and have even guided the structural revision of its congeners. pnas.orgnih.govresearchgate.net

The identification of the BGC responsible for lydiamycin production was achieved through modern genomics-led strategies. pnas.orgresearchgate.net Researchers utilized mutase-guided genome mining to screen for candidate BGCs hypothesized to produce specific types of natural products. nih.govbiorxiv.org This approach, coupled with powerful bioinformatics platforms like antiSMASH, enables the automated detection and annotation of secondary metabolite BGCs within microbial genomes. biorxiv.orgmdpi.com These tools identify characteristic sequences, such as genes encoding for Nonribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) domains, which are hallmarks of natural product biosynthesis. nih.govbiorxiv.org The analysis of the lyd BGC revealed the genetic blueprint for the NRPS assembly line and associated tailoring enzymes required to build the complex cyclic depsipeptide structure of the lydiamycins. nih.gov

A significant discovery was the location of the lyd BGC in the plant pathogen Rhodococcus fascians. pnas.orgnih.gov In this bacterium, the gene cluster is not found on the main chromosome but resides on a large, 199 kb linear virulence plasmid known as pFiD188. nih.gov This "pathogenicity megaplasmid" carries multiple BGCs, including those for cytokinin plant hormones that are responsible for the leafy gall symptoms of infection. pnas.orgnih.gov The presence of the lyd BGC on this mobile genetic element highlights its potential ecological role for the bacterium, possibly in mediating microbial competition during plant colonization. pnas.orgnih.govresearchgate.net This finding represents the first identification of a lydiamycin BGC in a non-streptomycete organism. nih.gov

Lydiamycins were first isolated from Streptomyces species, and the initial BGC was reported from a Streptomyces strain. nih.govbiorxiv.org When the lyd BGC from R. fascians was identified, a comparative analysis was conducted. The results showed that the BGC from R. fascians is very similar to the one found in Streptomyces aureoverticillatus. nih.gov This high degree of similarity and gene synteny (conservation of gene order) across different bacterial genera suggests a shared evolutionary origin for the pathway, likely disseminated through horizontal gene transfer, a process facilitated by its location on a plasmid in R. fascians. nih.gov The structural differences between the lydiamycin congeners produced by different organisms likely arise from subtle variations in the BGCs' tailoring enzymes. nih.govbiorxiv.org

Enzymology and Modular Organization of Biosynthesis

Lydiamycins are classified as nonribosomal peptides (NRPs), meaning they are not synthesized by ribosomes but by large, multi-enzyme complexes called Nonribosomal Peptide Synthetases (NRPSs). rug.nluea.ac.uknih.gov These NRPS enzymes function as modular assembly lines, where each module is responsible for the incorporation of a specific amino acid building block into the growing peptide chain. rug.nlnih.gov

The lyd BGC encodes a massive NRPS system that sequentially assembles the peptide backbone of lydiamycins. nih.govbiorxiv.org This system is composed of several modules, each dedicated to activating and adding a specific monomer. rug.nl The linear arrangement of modules on the NRPS enzyme dictates the final sequence of the peptide product. rug.nl This assembly-line logic is a common strategy in microbial secondary metabolism, allowing for the synthesis of a diverse array of complex molecules. uea.ac.uk The production of different lydiamycins, such as Lydiamycin A versus Lydiamycin C, can be attributed to the specificity of the NRPS modules and the action of subsequent tailoring enzymes that modify the core structure. nih.govsnu.ac.kr

Each module within an NRPS assembly line is typically comprised of several key catalytic domains that perform distinct functions. rug.nlnih.gov

Adenylation (A) Domain: This domain acts as the "gatekeeper" of the module. nih.gov It is responsible for recognizing and selecting a specific amino acid (or keto acid) substrate from the cellular pool and activating it through a reaction with ATP to form an aminoacyl-adenylate. rug.nlnih.gov The specificity of the A-domain is a primary determinant of which building block is incorporated at each position of the final peptide. researchgate.net

Condensation (C) Domain: The C-domain catalyzes the crucial step of peptide bond formation. rug.nlnih.gov It facilitates the reaction between the growing peptide chain, which is tethered to the preceding module, and the newly activated amino acid on its own module, thereby elongating the peptide by one residue. nih.gov

Thioesterase (TE) Domain: Typically found at the end of the final NRPS module, the Thioesterase domain is responsible for terminating the synthesis and releasing the completed peptide chain from the enzyme complex. nih.govrug.nl This release often involves a cyclization reaction, either through hydrolysis or an intramolecular condensation, which in the case of lydiamycins, results in their characteristic macrocyclic depsipeptide structure. nih.govrug.nl

Compound Names Mentioned

| Compound Name | Class | Producing Organism (Example) |

| This compound | Cyclic Depsipeptide | Streptomyces spp. |

| Lydiamycin A | Cyclic Depsipeptide | Rhodococcus fascians, Streptomyces lydicus |

| Lydiamycin B | Cyclic Depsipeptide | Streptomyces spp. |

| Lydiamycin D | Cyclic Depsipeptide | Streptomyces spp. |

| Lydiamycins E-H | Cyclic Depsipeptide | Streptomyces spp. |

| Actinonin (B1664364) | Hydroxamate-containing peptide | Streptomyces spp. |

| Matlystatin | Hydroxamate-containing peptide | Actinomadura atramentaria |

| Cytokinin | Plant Hormone | Rhodococcus fascians |

Proposed Biosynthesis of the 2-pentyl-succinyl Chemophore

A distinctive feature of lydiamycin is its (R)-2-pentyl-succinyl chemophore, a rare structural moiety that plays a crucial role in its biological activity. nih.govresearchgate.netpnas.org The biosynthesis of this "warhead" is proposed to initiate from octenoyl-CoA. researchgate.net The lydiamycin BGC in Rhodococcus fascians contains a suite of genes encoding the necessary enzymes for this transformation, including a crotonyl-CoA carboxylase-reductase (CCR) homolog (LydM), a hexylmalonyl-CoA epimerase (LydP), and subunits of a putative hexylmalonyl-CoA mutase (LydIN) and a MeaB-like protein (LydO). nih.gov

The proposed pathway begins with the carboxylation of an octenoyl-CoA precursor at the alpha-position, a reaction catalyzed by the CCR enzyme, LydM. nih.govresearchgate.net This is followed by the action of hexylmalonyl-CoA epimerase (LydP), which interconverts the (2S)-hexylmalonyl-CoA to the (R)-epimer. researchgate.net This stereochemical configuration is essential for its subsequent utilization by the biosynthetic machinery. researchgate.net The absence of genes for asparagine synthetase and N-oxygenase, which are present in the BGCs of related compounds like actinonin and matlystatin, suggests that the final product in the lydiamycin pathway is the carboxylated 2-pentyl-succinyl moiety rather than a full hydroxamic acid. nih.govresearchgate.net

| Enzyme Class | Gene | Proposed Function in 2-pentyl-succinyl Chemophore Biosynthesis |

| Crotonyl-CoA Carboxylase-Reductase | LydM | Catalyzes the carboxylation of an octenoyl-CoA precursor. nih.govresearchgate.net |

| Hexylmalonyl-CoA Epimerase | LydP | Converts (2S)-hexylmalonyl-CoA to the (R)-epimer. nih.govresearchgate.net |

| Hexylmalonyl-CoA Mutase | LydIN | Involved in the rearrangement of the carbon skeleton. nih.gov |

| MeaB-like Protein | LydO | Functions as a mutase chaperone. nih.gov |

Formation of Piperazic Acid Residues

A key component of the lydiamycin peptide backbone is the non-proteinogenic amino acid piperazic acid. nih.govresearchgate.net The lydiamycin BGC contains genes, specifically LydE and LydF, that show significant similarity to the well-characterized KtzI/KtzT piperazic acid biosynthetic machinery from the kutzneride pathway. nih.govresearchgate.net The biosynthesis of piperazic acid is understood to begin with the conversion of L-ornithine to L-N⁵-OH-ornithine by an ornithine oxygenase, a role likely fulfilled by a KtzI homolog. mdpi.com Subsequently, a piperazate synthase, homologous to KtzT, catalyzes the cyclization of this hydroxylated intermediate to form the N-N bond, yielding piperazic acid. mdpi.com A standalone adenylation domain, LydK, is predicted to activate and incorporate piperazic acid into the growing peptide chain. nih.govresearchgate.net

Macrocyclization Mechanisms

The final step in the assembly of the core lydiamycin structure is the macrocyclization of the linear peptide precursor. In non-ribosomal peptide synthesis, this is typically carried out by a thioesterase (TE) domain, which catalyzes the release of the peptide from the NRPS assembly line and facilitates the formation of a macrolactone or macrolactam. springernature.com In some instances, macrocyclization can be catalyzed by non-canonical enzymes, such as a penicillin-binding protein (PBP)-type TE. researchgate.net While the specific mechanism for this compound is a subject of ongoing research, the cyclization results in a 13-membered ring structure formed via a lactone function at a serine residue. researchgate.net Other natural products utilize various strategies for macrocyclization, including oxidative coupling by P450 enzymes or Diels-Alderase-catalyzed reactions, highlighting the diverse enzymatic toolkit available in nature for constructing cyclic molecules. springernature.com

Self-Resistance Mechanisms Co-located with Biosynthesis

Producing organisms of potent antibiotics must possess mechanisms to avoid self-intoxication. In the case of lydiamycin, a dedicated self-resistance gene is located within the BGC, a common strategy observed in the biosynthesis of many secondary metabolites. researchgate.netnih.gov

Role of the lydA Gene in Conferring Resistance

The lydiamycin BGC harbors a gene, lydA, which encodes a peptide deformylase (PDF). nih.govbiorxiv.org PDF is the molecular target of lydiamycin, which inhibits this essential enzyme involved in bacterial protein synthesis. researchgate.netpnas.orguea.ac.uk The presence of lydA within the BGC strongly suggests its role as a self-immunity determinant. nih.govbiorxiv.org

Experimental evidence has confirmed that LydA confers resistance to lydiamycin. uea.ac.uk Studies have shown that a Rhodococcus fascians strain lacking the plasmid containing the lyd BGC is significantly more sensitive to lydiamycin A than the wild-type strain. nih.govbiorxiv.org Furthermore, heterologous expression of lydA in a susceptible host, Mycobacterium smegmatis, rescued its growth in the presence of lydiamycin A. nih.govresearchgate.net This resistance is not due to simple overexpression and titration of the inhibitor, as overexpression of the native M. smegmatis PDF did not confer resistance, indicating that LydA is inherently resistant to lydiamycin's inhibitory action. nih.govbiorxiv.org This represents an uncommon but effective self-resistance strategy among producers of PDF inhibitors. nih.govresearchgate.netpnas.org

Chemical Synthesis and Analog Generation

Strategies for Total Synthesis of Lydiamycins

The total synthesis of lydiamycins, including congeners like Lydiamycin C, has been approached with a variety of strategic considerations. These strategies revolve around the construction of the macrocyclic framework, the stereocontrolled assembly of its chiral components, and the incorporation of its characteristic nonproteinogenic amino acid residues.

The formation of the large macrocyclic ring structure is a critical and often challenging step in the synthesis of lydiamycins. The primary strategies employed for this transformation are macrolactamization and macrolactonization. ntu.edu.sg These reactions involve the formation of an amide or an ester bond, respectively, to close the linear peptide precursor into its cyclic form. The choice between these two approaches depends on the specific disconnection strategy used to deconstruct the target molecule.

Lydiamycins contain multiple stereocenters, and their precise three-dimensional arrangement is crucial for biological activity. Therefore, the stereoselective synthesis of the chiral building blocks is a fundamental aspect of any total synthesis campaign. ljmu.ac.uk Asymmetric synthesis techniques are employed to create these chiral fragments with high enantiomeric purity. rsc.org These methods can involve the use of chiral auxiliaries, chiral catalysts, or substrate-controlled diastereoselective reactions. researchgate.net For example, the synthesis of axially chiral enamides, which can be valuable building blocks, has been achieved through iridium-catalyzed asymmetric allylation followed by isomerization. rsc.org The development of robust methods for constructing structurally diverse macrocycles often hinges on the ability to control the configuration of these chiral centers. ntu.edu.sg

A defining feature of the lydiamycin family is the presence of nonproteinogenic amino acids, particularly piperazic acid (Piz) and its derivatives. nih.govgoogle.com Piperazic acid, a cyclic α-hydrazino acid, is a structural mimic of proline and is believed to play a significant role in the bioactivity of the compounds it is found in. ljmu.ac.ukgoogle.com The incorporation of these unusual amino acids presents a unique synthetic challenge.

Several methods have been developed for the asymmetric synthesis of piperazic acid. unc.edu These include Diels-Alder [4+2] cycloadditions using azidodicarboxylates as dienophiles with 1,3-butadiene (B125203) derivatives. unc.edu Intramolecular condensation reactions have also proven to be a key strategy for the formation of piperazic acid derivatives. unc.edu For instance, one approach involved a proline-catalyzed asymmetric α-hydrazination, followed by oxidation and cyclization. researchgate.net The stereoselective synthesis of both enantiomers of N-protected 1,2-diazetidine-3-carboxylic acid, a lower homologue of piperazic acid, has also been reported, highlighting the ongoing efforts to develop building blocks for peptidomimetics. ljmu.ac.uk The biosynthesis of piperazic acid involves enzymes such as ornithine N⁵-hydroxylase and N⁵-OH-Ornithine cyclase/dehydratase. google.com

Challenges in Total Synthesis and Their Contribution to Structural Revision

The journey towards the total synthesis of lydiamycins has been fraught with challenges that have, in turn, led to a deeper understanding of their true structures. Initial structural assignments based on spectroscopic data alone have sometimes proven to be incorrect, and it is through the rigors of total synthesis that these misassignments have been rectified.

For example, the total synthesis of four possible isomers of the proposed structure of lydiamycin B resulted in none of them having NMR data that matched the natural product, indicating the need for structural revision. nih.govacs.org Similarly, consideration of the biosynthetic gene cluster of lydiamycin A informed a structural recharacterization, revealing a rare 2-pentyl-succinyl chemophore that had been previously overlooked. nih.govresearchgate.netresearchgate.net This highlights the importance of a multidisciplinary approach, combining synthetic chemistry, spectroscopy, and molecular genetics, to definitively elucidate the structures of complex natural products. nih.gov The stereochemistry of the pentyl carboxylic acid and the adjacent piperazic acid in lydiamycin A was also a point of initial uncertainty that required further investigation to clarify. uea.ac.uk

Synthesis of Lydiamycin Analogs and Derivatives

The synthesis of analogs and derivatives of lydiamycins is a crucial step in understanding their mechanism of action and in developing new therapeutic agents. By systematically modifying the structure of the natural product, researchers can probe the importance of different functional groups for biological activity.

The design of lydiamycin analogs is guided by several principles. One key area of focus is the modification of the peptide backbone and the side chains of the constituent amino acids. nih.gov Given that piperazic acid is a known pharmacophore in other bioactive natural products, modifications to this moiety are of particular interest. nih.gov The synthesis of peptidomimetics incorporating constrained analogues of natural amino acids is a common strategy to modulate conformational properties and enhance biological activity. ljmu.ac.uk The development of solid-phase synthesis and microwave-assisted techniques has accelerated the generation of diverse macrocyclic peptide libraries for screening. mdpi.com These approaches allow for the rapid assembly of analogs with variations in ring size, amino acid sequence, and side-chain functionality. mdpi.com

Methodologies for Derivatization

While specific derivatization studies exclusively targeting this compound are not extensively documented, methodologies applied to its close analogs, particularly Lydiamycin A, and other piperazic acid-containing peptides provide a clear framework for generating its derivatives. These techniques are primarily used for structural elucidation and the creation of novel analogs with potentially improved biological activity.

Chemical Derivatization for Structural Analysis: The complex stereochemistry of the lydiamycin family has necessitated the use of advanced chemical derivatization techniques for accurate structural determination. These methods, which would be directly applicable to this compound, involve reacting the natural product to form derivatives that allow for clearer spectroscopic analysis.

Marfey's Method: This is a widely used technique for determining the absolute configuration of amino acid residues within a peptide. researchgate.netacs.orgmdpi.com The process involves the hydrolysis of the peptide into its constituent amino acids, which are then reacted with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide or FDAA). The resulting diastereomeric derivatives can be separated and analyzed using liquid chromatography (LC/MS), allowing for the assignment of stereochemistry. acs.orggoogle.com This method was instrumental in revising the stereochemistry of the piperazic acid residues in Lydiamycin A. nih.gov

GITC Derivatization: The use of 2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl isothiocyanate (GITC) is another established method for determining the absolute configuration of amino acids and hydroxy acids. researchgate.net The chiral derivatizing agent reacts with the amino groups of the hydrolyzed peptide, and the resulting derivatives are analyzed by LC/MS. researchgate.net

Mosher's Method (Modified): For determining the stereochemistry of challenging structural elements like the β,β-disubstituted propionic acid side chain in Lydiamycin A, a modified Mosher's method was employed. nih.gov This involved derivatization with phenylglycine methyl ester (PGME), and the subsequent analysis of the derivative's NMR data provided crucial stereochemical information. nih.gov

Synthesis of Analogs: The generation of this compound analogs can be approached through several synthetic strategies, primarily leveraging knowledge from the total synthesis campaigns of Lydiamycins A and B. acs.orgmountainscholar.org

Side-Chain Modification: A primary strategy involves synthesizing the core macrocycle of the lydiamycin structure and then creating a series of analogs by modifying the side-chain. mountainscholar.org For this compound, this would involve altering the succinic acid-derived tail to explore its impact on biological activity.

Mutasynthesis: This technique offers an alternative to purely chemical synthesis for creating derivatives. nih.gov It involves generating a mutant of the producing microorganism where the biosynthesis of a specific precursor is knocked out. By feeding modified precursors (mutasynthons) to the culture, new antibiotic derivatives can be produced. This approach could be used to incorporate non-natural amino acid or acyl chain precursors into the this compound structure.

Precursor-Directed Biosynthesis: Similar to mutasynthesis, this method involves supplying the wild-type producing strain with high concentrations of a synthetic, non-native precursor that can compete with the natural substrate and be incorporated by the biosynthetic enzymes.

The table below summarizes common derivatization reagents and their applications relevant to this compound.

| Derivatization Method | Reagent | Primary Application | Relevant Compound Class |

| Marfey's Method | 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) | Determination of amino acid stereochemistry | Peptides, Lydiamycins acs.orgnih.gov |

| GITC Derivatization | 2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl isothiocyanate (GITC) | Determination of amino acid stereochemistry | Peptides, Depsidomycins researchgate.net |

| Modified Mosher's | Phenylglycine methyl ester (PGME) | Determination of stereochemistry of acid side chains | Lydiamycins nih.gov |

| Alkylation/Esterification | Diazomethane, Sulfuric acid-methanol | Preparation for Gas Chromatography (GC) analysis | Fatty acids, Carboxylic acids nih.gov |

Isotope Labeling for Mechanistic Studies

Isotope labeling is an indispensable tool for elucidating the biosynthetic pathways of natural products and studying their mechanisms of action. For this compound, this involves introducing atoms with heavier isotopes (e.g., ¹³C, ¹⁵N, ²H) into the molecule to trace their incorporation and metabolic fate.

Elucidating Biosynthetic Pathways: Understanding how Streptomyces constructs the complex this compound molecule relies heavily on feeding experiments with isotopically labeled precursors.

Labeled Precursor Feeding: By culturing the producing organism in media supplemented with labeled compounds, such as ¹³C- or ¹⁵N-labeled amino acids, researchers can track which building blocks are incorporated into the final structure. Analysis of the resulting labeled this compound by NMR spectroscopy or mass spectrometry reveals the origin of each atom in the molecule. For instance, feeding experiments with labeled ornithine have been used to confirm it as the precursor to the piperazic acid core in related natural products. uni-frankfurt.de A stable isotope labeling experiment was also part of the research into Lydiamycin A's biosynthesis. uea.ac.uk

Gene Cluster Correlation: The identification of the lydiamycin biosynthetic gene cluster (BGC) allows for predictions of the biosynthetic pathway. nih.govuea.ac.uk Isotope labeling experiments serve to confirm these bioinformatic predictions. For example, studies on the related compound polyoxypeptin A used feeding with labeled precursors to verify the origin of its acyl side chain, which was suggested by genetic analysis. nih.gov

Synthesis of Labeled Compounds: The ability to chemically or biochemically synthesize labeled versions of this compound or its precursors is crucial for these studies. Recent advances have provided synthetic routes to isotopically labeled L-piperazic acid (e.g., with ¹⁵N, ¹³C, or ²H), a key structural component of the lydiamycins. google.com These labeled building blocks can be used in several ways:

As precursors in biosynthetic studies (as described above).

As internal standards for quantitative mass spectrometry.

In NMR-based structural studies to aid in signal assignment.

For use in drug discovery assays and imaging modalities. google.com

The following table outlines the types of isotopes used and their purpose in studying compounds like this compound.

| Isotope | Application | Method | Purpose |

| ¹³C | Biosynthetic Pathway Elucidation | Feeding experiments with ¹³C-labeled precursors (e.g., glucose, acetate, amino acids) | Trace the carbon skeleton and identify precursor units nih.gov |

| ¹⁵N | Biosynthetic Pathway Elucidation | Feeding experiments with ¹⁵N-labeled precursors (e.g., amino acids, ammonium (B1175870) salts) | Identify the origin of nitrogen atoms, especially in the piperazic acid core google.com |

| ²H (Deuterium) | Mechanistic Studies, Drug Metabolism | Synthesis of deuterated analogs | Study reaction mechanisms and kinetic isotope effects; analyze metabolic stability |

| ¹⁴C | Radiotracing | Synthesis of radiolabeled compound | Historically used for tracing and quantification, largely superseded by stable isotopes and MS |

By employing these derivatization and isotope labeling methodologies, researchers can continue to unravel the complex chemistry and biology of this compound, paving the way for the development of new therapeutic agents.

Molecular and Cellular Mechanisms of Action

Identification of Molecular Targets

The primary molecular target for the lydiamycin class of antibiotics has been identified as Peptide Deformylase (PDF), a crucial enzyme in bacterial protein synthesis. nih.govpnas.orgbiorxiv.org The inhibition of this enzyme is the foundational step that leads to the compound's antibacterial effects.

Peptide Deformylase (PDF) Inhibition by Lydiamycin A

Research has demonstrated that Lydiamycin A is an inhibitor of the bacterial enzyme Peptide Deformylase (PDF). nih.govpnas.orguea.ac.ukbiorxiv.org This was hypothesized and later confirmed after a structural revision of Lydiamycin A revealed it contains a rare (R)-2-pentyl-succinyl chemophore. nih.govpnas.orgbiorxiv.org This moiety is structurally similar to the N-formylmethionine substrate of PDF. nih.gov Although the mechanism of action for Lydiamycin C has not been independently determined, its structural conservation, particularly of the succinyl side chain, strongly implies that it also functions by inhibiting PDF. nih.govuea.ac.uk The initial discovery of Lydiamycins A-D as a group of antimycobacterial agents further supports a common mechanism. pnas.org

Disruption of Bacterial Protein Synthesis

Peptide Deformylase is an essential enzyme for the viability of most bacteria. nih.gov In bacteria, protein synthesis begins with an N-formylmethionine (fMet) residue. nih.gov PDF is responsible for removing the formyl group from the nascent polypeptide chain, a critical step for protein maturation. nih.govsciencecast.org By inhibiting PDF, lydiamycins prevent this deformylation process. nih.govpnas.orgsciencecast.org This blockage ultimately disrupts the entire pathway of bacterial protein synthesis, leading to bacterial growth inhibition and cell death. nih.govsciencecast.org This mechanism of action is shared by other known PDF inhibitors like actinonin (B1664364). pnas.orgsciencecast.org

Inhibitory Kinetics and Binding Studies

In vitro enzymatic assays have been crucial in quantifying the inhibitory effect of lydiamycins on PDF. Studies on Lydiamycin A have determined its potency and provided insights into its binding characteristics. A colorimetric coupled enzyme assay, using a model peptide substrate like formyl-methionyl-leucyl-p-nitroaniline (fML-pNA), was employed to measure the initial velocities of PDF activity in the presence of the inhibitor. nih.gov The results demonstrated a dose-dependent inhibition of E. coli PDF by Lydiamycin A. nih.gov

| Compound | Target Enzyme | Assay Type | Key Finding | Reference |

|---|---|---|---|---|

| Lydiamycin A | E. coli Peptide Deformylase (PDF) | Colorimetric Coupled Enzyme Assay | Exhibits dose-dependent inhibition of PDF activity. | nih.gov |

Interactions with Target Proteins

The interaction between lydiamycins and the PDF enzyme centers on the active site. PDF is a metalloenzyme, typically containing a Fe(II), Zn(II), or Ni(II) ion in its catalytic center, which is essential for its function. nih.govpnas.org Many PDF inhibitors, such as actinonin and matlystatin, possess a hydroxamate group that strongly chelates this metal ion. nih.govpnas.org

Lydiamycin A, and by extension this compound, lacks this hydroxamate functionality. nih.gov Instead, it is proposed that the carboxylate group within the (R)-2-pentyl-succinyl side chain is responsible for binding to the PDF active site. nih.gov This carboxylate moiety can still interact with and chelate the active site metal ion, albeit potentially with different binding kinetics and affinity compared to hydroxamate-based inhibitors. nih.gov This interaction is sufficient to block the enzyme's catalytic activity and inhibit protein synthesis. nih.gov

Comparison with Other PDF Inhibitors

A comparison of this compound and its analogs with other known PDF inhibitors, such as actinonin and matlystatin, reveals important structural and functional differences. While all three compounds target the same enzyme, their chemical features, particularly the metal-chelating warhead, are distinct. nih.govpnas.org

Actinonin and matlystatin are characterized by an N-hydroxy-2-pentyl-succinamyl (HPS) chemophore, which includes a hydroxamate group. nih.govpnas.orguea.ac.uk This hydroxamate is a potent metal chelator and is key to their high inhibitory activity. nih.govpnas.org In contrast, lydiamycins feature a rare (R)-2-pentyl-succinyl moiety which relies on a carboxylate group for metal chelation. nih.govbiorxiv.org While carboxylated variants of actinonin and matlystatin can inhibit PDF, they do so with significantly reduced potencies compared to their hydroxamate counterparts. nih.gov This highlights the unique nature of the lydiamycin scaffold as an effective PDF inhibitor that does not rely on a traditional hydroxamate warhead. nih.govdntb.gov.ua

| Compound | Key Structural Feature | Metal-Chelating Group | Reference |

|---|---|---|---|

| Lydiamycin A/C | (R)-2-pentyl-succinyl moiety | Carboxylate | nih.govbiorxiv.org |

| Actinonin | N-hydroxy-2-pentyl-succinamyl (HPS) | Hydroxamate | nih.govpnas.orguea.ac.uk |

| Matlystatin | N-hydroxy-2-pentyl-succinamyl (HPS) | Hydroxamate | nih.govpnas.orguea.ac.uk |

Preclinical Biological Activities and Research Applications

Antimycobacterial Activity

Lydiamycins, as a compound class, have demonstrated notable activity against various mycobacterial species, including strains resistant to multiple drugs.

While the broader class of lydiamycins has been investigated for antimycobacterial properties, specific minimum inhibitory concentration (MIC) data for Lydiamycin C against Mycobacterium smegmatis, Mycobacterium aurum, and Mycobacterium vaccae are not detailed in the currently available scientific literature.

Lydiamycins have shown inhibitory effects against Mycobacterium tuberculosis, including a multidrug-resistant clinical strain. nih.gov Although specific MIC values for this compound against the standard H37Rv strain and multidrug-resistant strains of M. tuberculosis are not explicitly detailed in the available research, the general activity of the lydiamycin class suggests potential efficacy.

A study on various peptide deformylase inhibitors reported MIC90 values of less than 1 µM for some compounds against M. tuberculosis, including multidrug-resistant strains. nih.govresearchgate.net

Table 1: Reported Activity of Peptide Deformylase Inhibitors against Mycobacterium tuberculosis

| Compound Class | Strain(s) | Reported Activity |

|---|

The antimycobacterial activity of lydiamycins is attributed to their ability to inhibit peptide deformylase (PDF), an essential enzyme in bacterial protein synthesis. nih.govresearchgate.net This enzyme is responsible for removing the N-terminal formyl group from nascent polypeptide chains, a crucial step in protein maturation in prokaryotes. nih.govresearchgate.net

Ecological Role of Lydiamycin in Microbial Competition

Lydiamycin, a secondary metabolite produced by the plant pathogen Rhodococcus fascians, plays a significant role in the bacterium's ecological interactions. While not directly implicated in the primary disease symptoms, its production is crucial for the pathogen's ability to compete and establish itself in the complex microbial environment of the plant surface.

Implications for Plant Pathogen Biology

The role of lydiamycin has broader implications for understanding plant pathogen biology. Its mechanism of action is the inhibition of peptide deformylase (PDF), an essential enzyme in bacteria, which accounts for its antibiotic properties. biorxiv.orgpnas.orgbiorxiv.orgnih.gov R. fascians protects itself through a self-immunity gene located within the lydiamycin biosynthetic gene cluster, which confers resistance to the compound. biorxiv.orgpnas.orgbiorxiv.org In contrast, the plasmid-free R. fascians D188-5 strain is over 60 times more sensitive to Lydiamycin A, highlighting the potent competitive advantage provided by its production and resistance. biorxiv.org

The production of such a compound underscores the importance of microbial competition in the life cycle of a pathogen. By enhancing the pathogen's ability to colonize the plant surface, lydiamycin indirectly facilitates the establishment of disease. pnas.orgresearchgate.net The colonization of the plant exterior is a critical first step, and the ability to outcompete the native plant microbiome can be a determining factor in the success of a pathogen. pnas.orgresearchgate.netnih.gov

Therefore, while not a direct virulence factor for causing leafy galls, lydiamycin is an important ecological agent. pnas.org Its study reveals that the success of a plant pathogen is not solely dependent on factors that directly manipulate the host plant's biology but also on its ability to engage in and win microbial warfare in its ecological niche. biorxiv.orgpnas.orgnih.gov

Structure Activity Relationship Sar Studies

Impact of Structural Modifications on Biological Activity

The naturally occurring congeners of Lydiamycin C, including Lydiamycins A, B, D, and the more recently discovered E-H, offer a preliminary SAR study through their inherent structural diversity. These compounds were first isolated from Streptomyces species and exhibit a range of biological activities, from antimycobacterial to antimetastatic, which can be attributed to subtle modifications of the core structure. nih.govnih.govnih.gov

Lydiamycins A-D were initially identified as having promising activity against various mycobacteria, including a multidrug-resistant clinical isolate of M. tuberculosis, without showing significant cytotoxicity to mammalian cell lines. nih.govoup.comresearchgate.net More recently, Lydiamycins A and F-H were found to possess antimetastatic properties against human pancreatic cancer cells, again with low cytotoxicity. nih.govnih.gov

The primary structural differences among these analogs involve hydroxylation and the degree of saturation of the piperazic acid (Pip) residues. For instance, Lydiamycin B features a hydroxylated piperazic acid in the macrocycle, while Lydiamycin D contains both a hydroxyl group and a saturated piperazic acid (dihydropiperazic acid). nih.govresearchgate.net this compound is distinct in that it contains a dehydropiperazic acid residue in place of a saturated one. These variations directly influence the molecule's polarity, conformational flexibility, and ultimately, its interaction with biological targets.

Table 1: Structural Differences in Key Lydiamycin Congeners

| Compound | Key Structural Modification (Compared to Lydiamycin A) | Reported Biological Activity |

| Lydiamycin A | Baseline Structure | Antimycobacterial, Antimetastatic nih.govnih.gov |

| Lydiamycin B | Hydroxylated piperazic acid residue in the macrocycle | Antimycobacterial nih.govresearchgate.net |

| This compound | Contains a dehydropiperazic acid residue (C=N bond) | Antimycobacterial nih.govresearchgate.net |

| Lydiamycin D | Hydroxylated and reduced piperazic acid residue | Antimycobacterial nih.govresearchgate.net |

| Lydiamycin F | Different hydroxylation pattern | Antimetastatic nih.gov |

| Lydiamycin G | Different hydroxylation pattern | Antimetastatic nih.gov |

| Lydiamycin H | Hydroxylated dehydropiperazic acid in the tail | Antimetastatic nih.gov |

Role of the 2-pentyl-succinyl Chemophore in Biological Efficacy

A pivotal discovery in understanding lydiamycin bioactivity was the structural revision of Lydiamycin A. nih.gov It was revealed that the molecule features a rare (R)-2-pentyl-succinyl moiety, not a simple pentyl-succinic tail as initially proposed. nih.gov This chemophore is structurally analogous to the N-hydroxy-2-pentyl-succinamyl (HPS) "warhead" found in potent metalloproteinase inhibitors like actinonin (B1664364) and matlystatin. nih.govbiorxiv.org

The molecular target for lydiamycins has been identified as peptide deformylase (PDF), a metalloenzyme crucial for bacterial protein synthesis. nih.gov The 2-pentyl-succinyl group is the key pharmacophore responsible for this inhibition. While Lydiamycin A lacks the hydroxamate group of actinonin that strongly chelates the active site metal ion, its terminal carboxylate functionality is positioned to bind within the PDF active site and disrupt its function. nih.gov In vitro assays confirmed this, showing that Lydiamycin A inhibits E. coli PDF with a half-maximal inhibitory concentration (IC50) of 6 μM. nih.gov This demonstrates that the 2-pentyl-succinyl side chain is indispensable for the compound's biological efficacy.

Significance of Piperazic Acid Residues in Activity

Lydiamycins are characterized by the presence of multiple residues of piperazic acid (Pip) or its derivatives, such as dehydropiperazic acid found in this compound. researchgate.netresearchgate.net Piperazic acid is a non-proteinogenic, cyclic hydrazine (B178648) amino acid that acts as a structural mimic of proline. researchgate.netresearchgate.net Its inclusion in a peptide backbone imparts significant conformational rigidity, which is often crucial for potent biological activity by pre-organizing the molecule into a bioactive conformation for target binding. researchgate.netresearchgate.net

The presence of a dehydropiperazic acid in this compound, containing a C=N double bond within the six-membered ring, introduces a distinct planar constraint compared to the saturated piperazic acid ring. rsc.orgacs.org This modification alters the local geometry and can induce specific turn structures, such as β-turns, within the peptide. rsc.org This unique conformation dictated by the dehydropiperazic acid residue in this compound likely influences its binding affinity and specificity for the PDF enzyme, distinguishing its activity profile from that of congeners like Lydiamycin A, which contain the more flexible, saturated piperazic acid residue.

Stereochemical Requirements for Target Binding and Activity

SAR studies, bolstered by total synthesis efforts, have revealed that the biological activity of lydiamycins is highly dependent on their specific stereochemistry. omicsonline.orgpkusz.edu.cn The structural revision of Lydiamycin A firmly established the absolute configuration of the succinyl side chain as (R) at the C24 position. nih.govbiorxiv.org Furthermore, advanced analytical methods confirmed that the piperazic acid residues within the macrocycle possess an (S)-configuration. nih.gov

The synthesis of various diastereomers of lydiamycins has underscored this stereochemical importance; synthetic isomers that did not match the stereochemistry of the natural product failed to reproduce its characteristic analytical data and, by extension, its biological activity. omicsonline.orgsjtu.edu.cn This strict stereochemical requirement indicates that a precise three-dimensional arrangement of both the succinyl "warhead" and the conformationally constrained peptide macrocycle is necessary for optimal fitting and effective inhibition of the target enzyme, peptide deformylase.

Strategies for Modulating Potency and Selectivity through Chemical Analogs

The understanding of lydiamycin's structure and target provides clear strategies for the rational design of chemical analogs with potentially enhanced potency and selectivity. omicsonline.orgtsukuba.ac.jptsukuba.ac.jp

A primary strategy focuses on modifying the 2-pentyl-succinyl chemophore. nih.gov Since the terminal carboxylate group is crucial for activity but is a weaker metal chelator than a hydroxamate, converting this carboxylate into a hydroxamic acid is a promising approach. nih.gov This modification would mimic the warhead of actinonin, a highly potent natural PDF inhibitor, and is predicted to significantly increase binding affinity to the metalloenzyme's active site, thereby boosting potency. nih.gov

A second strategy involves the synthesis of analogs with modifications to the cyclodepsipeptide core. The diversity of natural congeners, with variations in hydroxylation and saturation of the piperazic acid residues, provides a template for further exploration. nih.govresearchgate.net The synthesis and biological evaluation of new analogs with novel substitutions on the piperazic acid rings or other amino acid residues could lead to compounds with improved pharmacological properties, such as enhanced selectivity for pathogenic bacterial PDFs over host enzymes, or altered cell permeability. sjtu.edu.cntsukuba.ac.jptsukuba.ac.jp The investigation of related biosynthetic gene clusters in different microorganisms may also reveal novel congeners that can be used for SAR studies and pharmacological optimization. nih.gov

Advanced Research Methodologies Applied to Lydiamycin C Research

Spectroscopic Techniques

Advanced spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and X-ray crystallography, have been crucial in the definitive structural characterization of the lydiamycin family. Initial structural proposals were revised based on new data obtained through a genomics-led approach that prompted a more detailed spectroscopic investigation. pnas.orgnih.gov

Advanced NMR: The structural re-evaluation of lydiamycin A, a close analogue of Lydiamycin C, was heavily informed by advanced 2D NMR techniques. researchgate.net Key correlations observed in Heteronuclear Multiple Bond Correlation (HMBC) spectra were essential for establishing long-range C-H connectivity. researchgate.net Furthermore, the 1,1-ADEQUATE NMR experiment, which provides direct one-bond C-C correlation data, was instrumental in confirming the carbon skeleton, particularly of the rare (R)-2-pentyl-succinyl chemophore, a feature not identified in the originally proposed structure. nih.govresearchgate.netbiorxiv.org These powerful techniques allowed researchers to piece together the molecule's precise atomic connectivity, leading to a significant structural revision. researchgate.net

Crystallography: To provide unequivocal proof of the revised structure and establish its absolute stereochemistry, single-crystal X-ray diffraction analysis was performed. nih.govresearchgate.net Obtaining a suitable crystal of the natural product allowed for the precise determination of the three-dimensional arrangement of atoms in the solid state, confirming the connectivity derived from NMR data and resolving any stereochemical ambiguities. researchgate.net

Mass Spectrometry Techniques for Structure Elucidation and Metabolomics

Mass spectrometry (MS) has been a cornerstone in the study of this compound, enabling not only its initial detection and characterization but also comprehensive metabolomic analyses of the producing organisms.

Structure Elucidation: High-resolution mass spectrometry provides accurate mass measurements, which are fundamental for determining the elemental composition of this compound and its congeners. nih.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used to separate complex mixtures of metabolites from bacterial cultures and obtain mass data for each component. pnas.orgresearchgate.net The fragmentation patterns generated in tandem mass spectrometry (MS/MS) experiments offer structural clues that help in the characterization of the molecule's substructures. capes.gov.br

Metabolomics: LC-MS-based metabolomics has been a powerful tool to compare the chemical profiles of wild-type Lydiamycin-producing strains against mutants with disruptions in the biosynthetic pathway. pnas.org By identifying molecules that are present in the wild-type but absent in the mutant, researchers can confidently identify the products of the gene cluster, including previously unknown Lydiamycin congeners. pnas.orgresearchgate.net Extracted ion chromatograms (EICs) are used to specifically track the production of ions corresponding to the mass of lydiamycins over time or under different culture conditions. pnas.orgresearchgate.net

Genetic and Genomic Approaches

The integration of genetics and genomics has revolutionized the study of natural products like this compound, shifting from classical activity-based screening to rational, genome-guided discovery.

The discovery and characterization of the lydiamycin biosynthetic gene cluster (BGC) were made possible through whole-genome sequencing of producing organisms, such as Rhodococcus fascians and Streptomyces species. pnas.orgnih.govnih.gov Bioinformatic tools like antiSMASH are used to scan the sequenced genomes and identify BGCs, which are groups of genes physically clustered on the chromosome that collectively encode the enzymatic machinery for the synthesis of a specialized metabolite. mdpi.com The lydiamycin BGC was identified as a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) cluster. mdpi.com The annotation of genes within the cluster provided crucial predictions about the structure of the final product, which ultimately guided the structural re-characterization of the molecule. pnas.orgnih.gov

To experimentally link the predicted BGC to the production of lydiamycins, targeted gene disruption is a critical step. Researchers created a mutant strain of R. fascians by disrupting a key adenylation domain within the lydiamycin BGC. pnas.org Subsequent LC-MS analysis of this Δlyd mutant showed a complete absence of lydiamycin production compared to the wild-type strain, providing direct evidence that this BGC is responsible for its biosynthesis. pnas.orgresearchgate.net Further genetic analysis identified a gene within the cluster encoding a peptide deformylase (PDF), which was later shown to confer resistance to lydiamycin, revealing a novel self-immunity mechanism. pnas.orgnih.gov

Molecular networking, a powerful mass spectrometry-based data analysis approach, has been applied to identify new, structurally related analogues of this compound. pnas.org This technique organizes MS/MS data into relational networks, where molecules with similar fragmentation patterns (and thus similar chemical scaffolds) are clustered together. nih.gov This method successfully revealed that R. fascians produces a suite of lydiamycin congeners distinct from those previously described from other organisms. pnas.orgresearchgate.net Similarly, molecular networking analysis of cocultured actinobacteria identified additional new lydicamycin (B608755) derivatives, demonstrating the power of this approach in discovering chemical diversity within a natural product family. nih.gov

Biochemical Assays for Enzyme Inhibition (e.g., Colorimetric Coupled Enzyme Assays for PDF)

Biochemical assays are essential for determining the biological activity and mechanism of action of a compound. The genomic discovery of a PDF enzyme within the lydiamycin BGC prompted researchers to investigate this enzyme as the molecular target. pnas.org

In vitro inhibition assays were performed to directly measure the effect of lydiamycin A on the activity of bacterial PDF, such as that from E. coli. pnas.orgresearchgate.net Such assays typically monitor the enzymatic conversion of a substrate to a product over time. In the case of PDF, a coupled enzyme assay can be employed. In this setup, the product of the PDF reaction becomes the substrate for a second "coupling" enzyme, which in turn produces a readily detectable signal, often a change in color (colorimetric) or fluorescence. The rate of color development is proportional to the enzyme's activity. By adding an inhibitor like lydiamycin and measuring the decrease in the rate of signal generation, one can quantify its inhibitory potency (e.g., by determining the IC₅₀ value). nih.gov Through these assays, lydiamycin A was confirmed to be an inhibitor of bacterial PDF, explaining its antimicrobial activity. pnas.orgnih.govbiorxiv.org

Data Tables

In vitro Cell-Based Assays for Biological Activity (excluding clinical data)

Research into the biological effects of this compound has centered on its potential as an antimicrobial agent, particularly against mycobacteria. In vitro studies have been crucial in elucidating its activity profile and selectivity. These non-clinical, cell-based assays are fundamental to understanding the compound's therapeutic potential by establishing its direct effects on microbial cells and its impact on mammalian cells, the latter being a key indicator of potential cytotoxicity.

Antimycobacterial Activity

This compound has been evaluated for its inhibitory effects against various mycobacterial species. These assays are critical for identifying new therapeutic agents to combat diseases such as tuberculosis. The primary method used to determine antimycobacterial efficacy is the Minimum Inhibitory Concentration (MIC) assay, which quantifies the lowest concentration of a compound required to inhibit the visible growth of a microorganism.

Initial research demonstrated that this compound, along with its structural analogs Lydiamycin A, B, and D, possesses significant antimycobacterial properties. uci.edu The activity was observed across different species, indicating a potentially broad spectrum of action within the Mycobacterium genus. While specific MIC values from the primary literature are not publicly available, the collective findings position this compound as a compound of interest for further antimicrobial research. uci.edu

| Compound | Target Organism Type | Assay Type | Observed Activity |

|---|---|---|---|

| This compound | Mycobacteria | Minimum Inhibitory Concentration (MIC) | Promising Inhibitory Activity uci.edu |

Cytotoxicity Evaluation

A critical aspect of early-stage drug discovery is determining whether a compound that is active against a pathogen is also toxic to host cells. To this end, this compound was evaluated in cytotoxicity assays using mammalian cell lines. These assays measure the degree to which an agent is toxic to cells.

According to available research, the Lydiamycin class of compounds, including this compound, was found to be non-cytotoxic. uci.edu This is a highly favorable characteristic, as it suggests a degree of selectivity for microbial targets over mammalian cells. A high selectivity index (the ratio of cytotoxic concentration to antimicrobial concentration) is a key predictor of a compound's potential for further development. The lack of cytotoxicity observed for this compound indicates a promising safety profile at the cellular level.

| Compound | Cell Type | Assay Type | Observed Finding |

|---|---|---|---|

| This compound | Mammalian Cells | Cytotoxicity Assay | Not Cytotoxic uci.edu |

Future Research Directions and Translational Potential Non Clinical Focus

Elucidation of Additional Lydiamycin Congeners and Their Bioactivities

The discovery of new lydiamycin congeners is a promising area of research, driven by modern analytical and genomic techniques. Initially, lydiamycins A-D were isolated from the soil-dwelling bacterium Streptomyces lydicus HKI0343. nih.gov More recently, a chemical investigation of an endophytic actinomycete, Streptomyces sp. HBQ95, isolated from the medicinal plant Cinnamomum cassia, led to the identification of four new cyclodepsipeptides: lydiamycins E, F, G, and H, alongside the known lydiamycin A. nih.govacs.orgacs.org

Furthermore, genomics-led approaches have identified the plant pathogen Rhodococcus fascians as a producer of lydiamycin A and a suite of other, distinct congeners. nih.govpnas.org The specific array of lydiamycin-like molecules produced by R. fascians was found to be significantly influenced by the composition of the culture medium, highlighting that chemical diversity can be unlocked by manipulating cultivation conditions. biorxiv.org

These newly identified congeners exhibit novel bioactivities. Lydiamycins F, G, H, and A, isolated from the endophytic Streptomyces sp. HBQ95, have demonstrated antimetastatic properties against human pancreatic cancer cells (PANC-1) without showing significant cytotoxicity. nih.govacs.orgacs.org The discovery of this diverse pool of natural analogues is invaluable for establishing structure-activity relationships (SAR) and for the pharmacological optimization of the lydiamycin scaffold. biorxiv.org The continued exploration of unique microbial habitats, such as endophytes and pathogens, is expected to yield additional members of the lydiamycin family, each with the potential for new and interesting biological functions. nih.govbiorxiv.org

| Congener | Original Source Organism | Reported Bioactivity |

|---|---|---|

| Lydiamycin A | Streptomyces lydicus HKI0343, Rhodococcus fascians, Streptomyces sp. HBQ95 | Antimycobacterial, Antimetastatic, PDF Inhibition nih.govacs.orgacs.orgresearchgate.net |

| Lydiamycin B | Streptomyces lydicus HKI0343 | Antimycobacterial nih.gov |

| Lydiamycin C | Streptomyces lydicus HKI0343 | Antimycobacterial nih.gov |

| Lydiamycin D | Streptomyces lydicus HKI0343 | Antimycobacterial nih.gov |

| Lydiamycin E | Streptomyces sp. HBQ95 | Antimetastatic (weak or inactive) acs.orgacs.org |

| Lydiamycin F | Streptomyces sp. HBQ95 | Antimetastatic acs.orgacs.org |

| Lydiamycin G | Streptomyces sp. HBQ95 | Antimetastatic acs.orgacs.org |

| Lydiamycin H | Streptomyces sp. HBQ95 | Antimetastatic acs.orgacs.org |

Further Refinement of Synthetic Strategies for Analogue Libraries

The total synthesis of natural products is a critical tool for verifying proposed structures and for creating analogues to probe biological function. pkusz.edu.cn Early synthetic efforts toward lydiamycins were complicated by incorrect stereochemical assignments. For instance, a concise synthesis of four possible isomers of the proposed structure for lydiamycin B did not match the NMR data of the natural compound, indicating a need for structural revision. nih.govacs.org Similarly, independent syntheses of diastereomers of lydiamycin A also revealed discrepancies with the natural product. escholarship.org

A significant breakthrough was the structural recharacterization of lydiamycin A, which was achieved through advanced analytical methods and confirmed by the identification of its biosynthetic gene cluster. researchgate.netpnas.orgacs.org This revised and confirmed structure now provides a solid foundation for future synthetic work. A complete understanding of the correct structure and stereochemistry is essential for designing and executing accurate SAR experiments. nih.govbiorxiv.org Future research will focus on leveraging this corrected structural information to develop more efficient and flexible synthetic routes. The goal is to enable the rapid generation of diverse analogue libraries, which can be used to systematically explore the chemical space around the lydiamycin core and to optimize its biological activities. pkusz.edu.cn

Mechanistic Studies on Novel Biological Activities (e.g., antimetastatic mechanisms)

While the lydiamycins were first identified for their antimycobacterial properties, their mechanism of action remained unknown for many years. biorxiv.org A recent genomics-led study has definitively identified the molecular target of lydiamycin A as peptide deformylase (PDF), a crucial enzyme in bacterial protein synthesis. researchgate.netpnas.orgbiorxiv.orgnih.govuea.ac.ukbiorxiv.org This discovery was guided by the identification of the lydiamycin biosynthetic gene cluster in Rhodococcus fascians and the synteny observed with the clusters for other known PDF inhibitors like actinonin (B1664364). nih.govbiorxiv.org Although lydiamycin lacks the hydroxamate "warhead" of actinonin, its carboxylate functionality is capable of binding to the PDF active site and inhibiting the enzyme. nih.govbiorxiv.org

In addition to its PDF-inhibitory action, the discovery of potent antimetastatic activity in lydiamycins F, G, H, and A represents a significant finding. nih.govacs.orgacs.org This activity was observed against a human pancreatic cancer cell line and, notably, occurred without significant cytotoxicity, suggesting a specific mechanism of action rather than general toxicity. nih.govacs.orgacs.org Elucidating the molecular mechanism behind this antimetastatic effect is a key direction for future research. It is currently unknown if this activity is also related to PDF inhibition or if it involves an entirely different cellular target. Mechanistic studies are required to identify the protein(s) and pathway(s) that are modulated by these specific lydiamycin congeners to inhibit cancer cell metastasis.

Exploring Ecological Roles and Interactions in Microbial Communities

Natural products are not just sources of potential therapeutics; they are functional molecules that mediate critical interactions in the environment. pnas.org Recent research has revealed that lydiamycin A plays a significant ecological role for its producing organism, the plant pathogen Rhodococcus fascians. nih.govresearchgate.netpnas.orgnih.gov This bacterium, which causes leafy gall disease, carries the lydiamycin biosynthetic gene cluster on its pathogenicity megaplasmid. nih.govresearchgate.net In planta competition assays have shown that the production of lydiamycin A enhances the fitness of R. fascians during the colonization of plant leaves, suggesting it functions as an antibiotic to outcompete other co-occurring microbes for niche establishment. nih.govresearchgate.netpnas.orguea.ac.uk This competitive advantage may indirectly impact the establishment of disease and long-term plant colonization. nih.gov

The original source of lydiamycins, Streptomyces lydicus, is a soil bacterium known to engage in beneficial relationships with plants, protecting them from fungal pathogens. annualreviews.org The production of antibiotics is a key mechanism through which Streptomyces species exert biocontrol in the rhizosphere. apsnet.orgapsnet.org The production of antibiotics by pathogens themselves is a less-explored phenomenon, and the lydiamycins provide an excellent model for understanding how these molecules mediate competition within complex plant microbiomes. nih.gov Future studies could investigate how lydiamycin production affects the broader microbial community on the leaf surface and whether it plays a role in deterring "cheater" strains of Rhodococcus that have lost the virulence plasmid. researchgate.net

Development of Lydiamycin-Based Chemical Probes for Target Validation

Natural products are inherently suited for development into chemical probes due to their evolved ability to bind biological macromolecules with high affinity and selectivity. nih.govacs.org A chemical probe is a small molecule used as a tool to explore biological systems and validate drug targets. acs.orgfrontiersin.orgrjeid.com The process often involves modifying the natural product structure to include a reporter tag (e.g., an alkyne or azide (B81097) for click chemistry) and a photo-cross-linking group, allowing for the visualization and identification of its cellular binding partners. nih.govfrontiersin.org